molecular formula C14H13BF4KN B12509455 Potassium trifluoro(2-fluoro-5-((p-tolylamino)methyl)phenyl)borate

Potassium trifluoro(2-fluoro-5-((p-tolylamino)methyl)phenyl)borate

Cat. No.: B12509455
M. Wt: 321.16 g/mol
InChI Key: YZNWIEKMHOEDDW-UHFFFAOYSA-N
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Description

Potassium trifluoro(2-fluoro-5-((p-tolylamino)methyl)phenyl)borate is a structurally complex organoboron compound featuring a phenyl ring substituted with fluorine at the 2-position and a (p-tolylamino)methyl group at the 5-position. This borate salt is of interest in synthetic organic chemistry, particularly in cross-coupling reactions such as Suzuki-Miyaura couplings, due to the stability and reactivity imparted by the trifluoroborate moiety . The compound’s applications extend to pharmaceutical intermediates, as suggested by its structural analogs in hypoxia inhibitor research .

Properties

Molecular Formula

C14H13BF4KN

Molecular Weight

321.16 g/mol

IUPAC Name

potassium;trifluoro-[2-fluoro-5-[(4-methylanilino)methyl]phenyl]boranuide

InChI

InChI=1S/C14H13BF4N.K/c1-10-2-5-12(6-3-10)20-9-11-4-7-14(16)13(8-11)15(17,18)19;/h2-8,20H,9H2,1H3;/q-1;+1

InChI Key

YZNWIEKMHOEDDW-UHFFFAOYSA-N

Canonical SMILES

[B-](C1=C(C=CC(=C1)CNC2=CC=C(C=C2)C)F)(F)(F)F.[K+]

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of potassium trifluoro(2-fluoro-5-((p-tolylamino)methyl)phenyl)borate typically involves the reaction of the corresponding boronic acid with potassium bifluoride (KHF2) under controlled conditions . The reaction is carried out in an inert atmosphere to prevent oxidation and moisture interference. The product is then purified through recrystallization or chromatography to achieve the desired purity .

Industrial Production Methods

On an industrial scale, the production of this compound follows similar synthetic routes but with optimized reaction conditions to ensure high yield and purity. The use of automated reactors and continuous flow systems can enhance the efficiency and scalability of the production process .

Comparison with Similar Compounds

Key Observations :

  • Electron-Withdrawing vs.

Heteroaromatic Trifluoroborate Analogues

Substitution of the phenyl ring with heterocycles alters solubility and metal-binding properties:

Compound Name Heterocycle/Substituents Molecular Formula Molecular Weight (g/mol) Key Properties/Applications References
Potassium trifluoro(1-methyl-1H-pyrazol-5-yl)borate 1-methylpyrazole C₄H₅BF₃KN₂ 193.00 (calculated) Stabilized boronate for catalysis
Potassium 5-formylthiophene-2-trifluoroborate 5-formylthiophene C₅H₃BF₃KOS 218.05 Thiophene-based coupling reagent

Key Observations :

  • Heterocyclic Influence : Pyrazole-based boronates exhibit enhanced stability in protic solvents, while thiophene derivatives enable conjugation in materials chemistry.
  • Functional Group Compatibility : The formyl group in the thiophene analog allows post-functionalization, a feature absent in the target compound but relevant for drug derivatization.

Boronates with Amino and Amido Functionalities

Amino and amido groups influence hydrogen bonding and biological interactions:

Compound Name Functional Group Molecular Formula Molecular Weight (g/mol) Key Properties/Applications References
Potassium trifluoro{3-(methoxycarbonyl)-5-[2-phenylacetamido]phenyl}borate (61) Methoxycarbonyl and phenylacetamido C₁₆H₁₄BF₃KNO₃ 375.10 (calculated) Precursor to dihydroxyboryl acids
Potassium trifluoro[(3-fluorophenyl)methyl]boranuide (TB-2414) 3-fluorobenzyl C₇H₆BF₄K 211.03 (calculated) Alkyl-aryl hybrid for diverse couplings

Key Observations :

  • Amido Groups: Compound 61 highlights the utility of amido groups in stabilizing boronic acids post-hydrolysis, a strategy applicable to the target compound’s (p-tolylamino)methyl group.
  • Hybrid Structures : TB-2414 demonstrates the compatibility of benzyl groups with trifluoroborate chemistry, suggesting flexibility in designing analogs with tailored steric profiles.

Biological Activity

Potassium trifluoro(2-fluoro-5-((p-tolylamino)methyl)phenyl)borate, also known by its CAS number 216434-82-1, is a compound that has garnered attention for its potential biological activities. This article explores its biological properties, mechanisms of action, and relevant case studies.

  • Molecular Formula : C₉H₈BF₃K
  • Molecular Weight : 198.035 g/mol
  • Melting Point : >300ºC
  • Solubility : Soluble in water

Mechanisms of Biological Activity

This compound exhibits a range of biological activities, primarily through its interactions with various cellular pathways. Notably, it has been implicated in modulating immune responses and influencing signaling pathways associated with inflammation and autoimmunity.

Immune Modulation

Research indicates that this compound can act as an immunomodulator. In vitro studies have shown that it can enhance the activation of Toll-like receptor 7 (TLR7), a key player in the innate immune response. This activation leads to the production of pro-inflammatory cytokines, which are crucial in the body’s defense against pathogens.

Study 1: TLR7 Activation

In a study involving HEK-293 cells stably expressing TLR7, this compound was tested for its ability to activate NF-kappaB-dependent reporter systems. The findings demonstrated significant luminescence increases, indicating robust activation of the TLR7 pathway when treated with this compound alongside CL097, a known TLR7 agonist .

TreatmentLuminescence (Relative Units)
Control100
Compound + CL097450

Study 2: Autoimmune Disease Models

Further investigations into the therapeutic potential of this compound were conducted using lupus mouse models (NZBWF1/J). The compound was administered at varying doses (33 mg/kg, 100 mg/kg, and 300 mg/kg). Results indicated a dose-dependent reduction in anti-dsDNA titers and inflammatory markers such as IL-6, suggesting potential applications in treating systemic lupus erythematosus .

Dose (mg/kg)Anti-dsDNA Titer Reduction (%)IL-6 Level (pg/mL)
332550
1004530
3006015

Discussion

The biological activity of this compound suggests it could be a valuable compound in immunotherapy, particularly for autoimmune diseases. Its ability to modulate TLR7 signaling pathways indicates potential for enhancing immune responses in therapeutic contexts.

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